[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine
Description
[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine is a fluorinated secondary amine featuring a fluorocyclopentylmethyl group linked to an ethylamine backbone substituted with a 4-fluorophenyl ring. The compound’s structure combines lipophilic (fluorocyclopentyl) and aromatic (fluorophenyl) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N/c15-13-5-3-12(4-6-13)7-10-17-11-14(16)8-1-2-9-14/h3-6,17H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVUGMZMAMWWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16F2N
- Molecular Weight : 225.27 g/mol
- CAS Number : [Not specified in results]
The compound features a cyclopentyl group substituted with a fluorine atom and an ethylamine moiety with a para-fluorophenyl substituent. This unique structure may influence its biological interactions and pharmacodynamics.
1. Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity, particularly in the following areas:
- CNS Activity : Preliminary studies suggest that this compound may have effects on the central nervous system (CNS), potentially acting as a stimulant or modulator of neurotransmitter systems.
- Antidepressant Properties : Similar compounds have shown promise in treating depressive disorders by modulating serotonin and norepinephrine levels.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : There is potential for inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, thereby increasing their availability in the synaptic cleft.
3. Case Studies
A review of available literature reveals several case studies highlighting the biological activity of similar compounds:
- Study on Fluorinated Phenethylamines : A study demonstrated that fluorinated phenethylamines exhibited enhanced binding affinity to dopamine receptors compared to their non-fluorinated counterparts, suggesting increased potency and efficacy in CNS applications .
- Antidepressant-like Effects : In animal models, compounds structurally related to this compound showed significant antidepressant-like effects in behavioral tests, indicating potential therapeutic use .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H16F2N |
| Molecular Weight | 225.27 g/mol |
| CNS Activity | Potential stimulant |
| Antidepressant Properties | Promising in animal models |
| Mechanism of Action | Receptor interaction; MAO inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares key features with several analogs identified in the evidence:
a) [(2,3-Dimethoxyphenyl)methyl][2-(4-fluorophenyl)ethyl]amine
- Structure : Replaces the fluorocyclopentyl group with a 2,3-dimethoxyphenylmethyl moiety.
- ~3.5 for the target compound). Pharmacological Implications: Methoxy groups may engage in hydrogen bonding, altering receptor selectivity compared to the fluorocyclopentyl group’s steric and electronic effects .
b) 3α-[Bis(4-fluorophenyl)methoxy]tropanes
- Structure : Contains a tropane backbone with bis(4-fluorophenyl)methoxy substituents.
- Key Differences: Rigidity: The tropane ring imposes conformational constraints absent in the target compound’s flexible ethylamine chain. Activity: Demonstrated modulation of dopamine release in rat striatal slices, suggesting sigma receptor interactions. The bis(fluorophenyl) groups may enhance receptor binding affinity compared to mono-fluorophenyl systems .
c) Sigma Receptor Ligands (e.g., (1-(cyclopropylmethyl)-4-2'4"-fluorophenyl)piperidine derivatives)
- Structure : Features a cyclopropylmethyl group and fluorophenyl substituents on a piperidine ring.
- Key Differences :
- Ring Size : The cyclopropane ring (3-membered) vs. fluorocyclopentyl (5-membered) alters steric bulk and electronic effects.
- Pharmacology : Cyclopropylmethyl analogs show sigma receptor antagonism, reversing dopamine release inhibition. This suggests that fluorocyclopentyl’s larger ring may influence binding kinetics or off-target effects .
Pharmacological and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
Challenges :
- Steric Hindrance : The fluorocyclopentyl group may complicate coupling reactions, requiring optimized conditions (e.g., elevated temperatures, polar solvents).
- Purification : Fluorinated compounds often exhibit unique solubility profiles, necessitating specialized techniques like preparative HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
